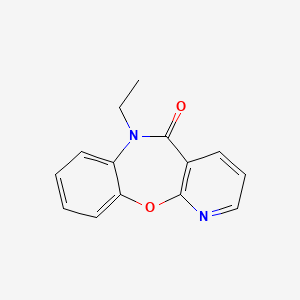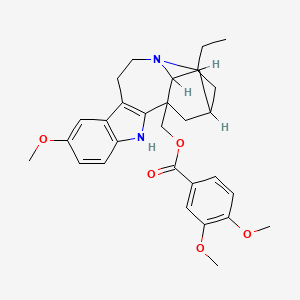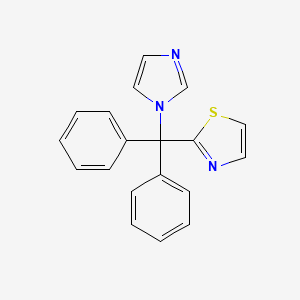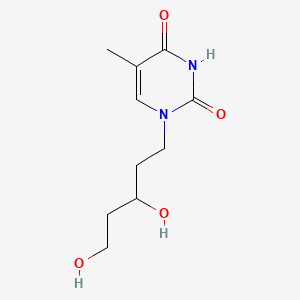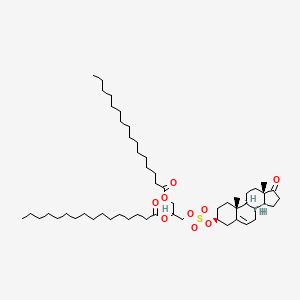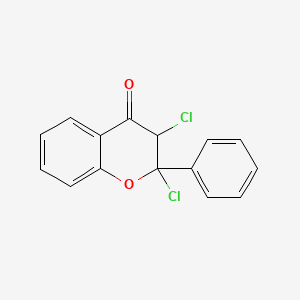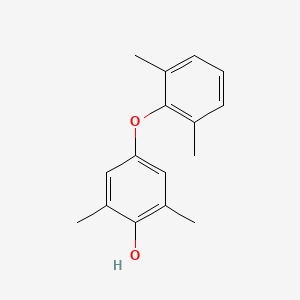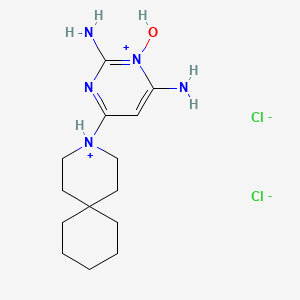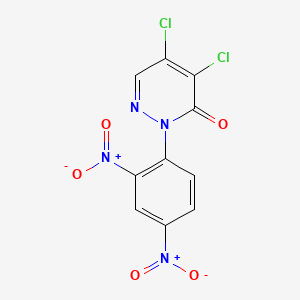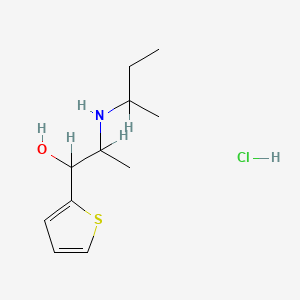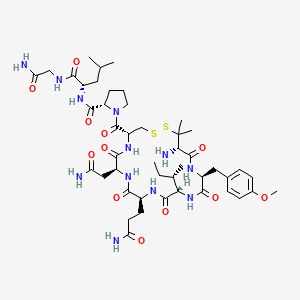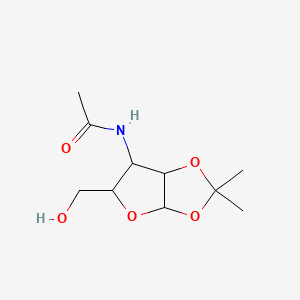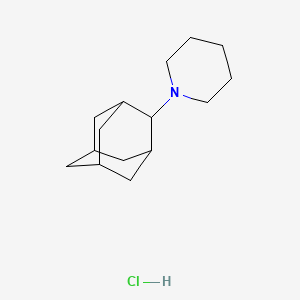
2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and other research areas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridine with a suitable thioamide in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents like halogens or nucleophiles are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A simpler analog with a similar heterocyclic structure.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.
Uniqueness
2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one is unique due to its specific substitution pattern and the presence of both methyl groups and a fused pteridine ring.
Eigenschaften
CAS-Nummer |
63012-77-1 |
|---|---|
Molekularformel |
C10H10N4OS |
Molekulargewicht |
234.28 g/mol |
IUPAC-Name |
2,3-dimethyl-7,8-dihydro-[1,3]thiazolo[2,3-b]pteridin-10-one |
InChI |
InChI=1S/C10H10N4OS/c1-5-6(2)12-8-7(11-5)9(15)14-3-4-16-10(14)13-8/h3-4H2,1-2H3 |
InChI-Schlüssel |
ONDPRBFCHCGLTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C(=N1)C(=O)N3CCSC3=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


